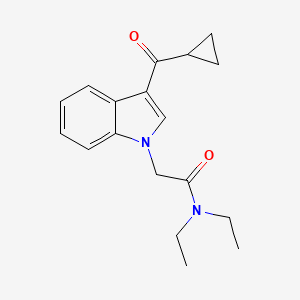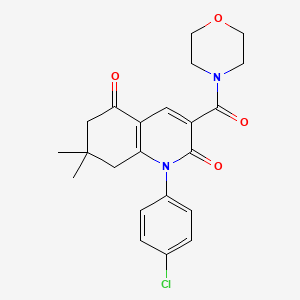
1-(4-chlorophenyl)-7,7-dimethyl-3-(morpholin-4-ylcarbonyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)-7,7-DIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a morpholine carbonyl group, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-7,7-DIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a suitable catalyst, followed by the addition of morpholine and subsequent cyclization to form the hexahydroquinoline core. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-7,7-DIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-CHLOROPHENYL)-7,7-DIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-7,7-DIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(morpholine-4-carbonyl)-1,2,5,6-tetrahydroquinoline-2,5-dione: Similar structure but lacks the hexahydroquinoline core.
7,7-Dimethyl-3-(morpholine-4-carbonyl)-1,2,5,6,7,8-hexahydroquinoline-2,5-dione: Similar structure but lacks the chlorophenyl group.
Uniqueness
1-(4-CHLOROPHENYL)-7,7-DIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE is unique due to the combination of its functional groups and the hexahydroquinoline core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C22H23ClN2O4 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-7,7-dimethyl-3-(morpholine-4-carbonyl)-6,8-dihydroquinoline-2,5-dione |
InChI |
InChI=1S/C22H23ClN2O4/c1-22(2)12-18-16(19(26)13-22)11-17(20(27)24-7-9-29-10-8-24)21(28)25(18)15-5-3-14(23)4-6-15/h3-6,11H,7-10,12-13H2,1-2H3 |
InChI Key |
VJBHDXORCJLTQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)Cl)C(=O)N4CCOCC4)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[4-(dimethylamino)benzylidene]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B11073916.png)
![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(pyrrolidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11073924.png)
![benzyl 4-(3-methoxyphenyl)-1,3-dioxo-2-phenyloctahydropyrrolo[3,4-a]pyrrolizine-8a(6H)-carboxylate](/img/structure/B11073927.png)
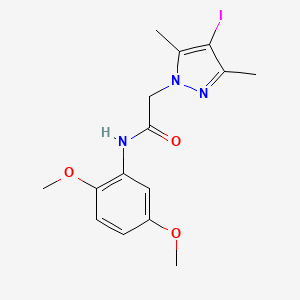
![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11073939.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-ethyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11073953.png)
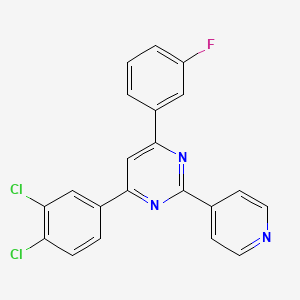
![9-(4-bromophenyl)-2-(2,6-dichlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11073964.png)
![2-{4-[(Methylethyl)amino]phenyl}-2-hydrobenzotriazol-1-ol](/img/structure/B11073973.png)
![2-amino-4-(1H-indol-3-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11073975.png)
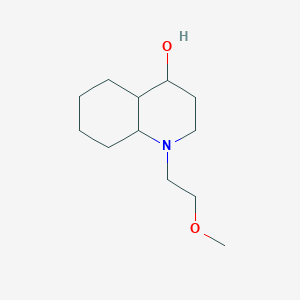
![methyl 4-({[(2Z)-4-oxo-3-(prop-2-en-1-yl)-2-(prop-2-en-1-ylimino)-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B11073982.png)
